N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide

IKK2 Kinase inhibition Indole carboxamide

N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide (CAS 1282095-64-0) is a synthetic indole-4-carboxamide derivative featuring a piperidine linker, an N-phenylsulfonyl cap, and a free indole NH. The compound belongs to the indole carboxamide class that has been claimed in patent families as inhibitors of IKK2 (IκB kinase β), a target implicated in inflammatory and tissue-repair disorders.

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
Cat. No. B12176122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=C3C=CNC3=CC=C2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O3S/c24-20(18-7-4-8-19-17(18)9-12-21-19)22-15-10-13-23(14-11-15)27(25,26)16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,22,24)
InChIKeyBLFSOHJTRLUFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide – Structural Identity and Core Procurement Specifications


N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide (CAS 1282095-64-0) is a synthetic indole-4-carboxamide derivative featuring a piperidine linker, an N-phenylsulfonyl cap, and a free indole NH . The compound belongs to the indole carboxamide class that has been claimed in patent families as inhibitors of IKK2 (IκB kinase β), a target implicated in inflammatory and tissue-repair disorders [1]. Its molecular formula is C₂₀H₂₁N₃O₃S (MW 383.5 g/mol) . Close structural analogs—including the regioisomer N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 1435977-56-2) and N-alkylated indole variants—share the same core scaffold but differ in connectivity, which can alter target engagement, selectivity, and physicochemical profile [1].

Why N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide Cannot Be Replaced by an In-Class Analog Without Risk


Within the indole-carboxamide series, small changes in substitution pattern produce large shifts in potency, selectivity, and pharmacokinetics. The patent literature on IKK2 inhibitors demonstrates that moving the carboxamide from the 4-position to the 7-position of the indole ring, altering the sulfonamide N-substituent, or changing the linker length can change IC₅₀ values by orders of magnitude [1]. The regioisomer N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 1435977-56-2) exchanges the indole NH and carboxamide attachment points; such connectivity inversion is known to affect hydrogen-bonding networks with the kinase hinge region and can result in a completely different selectivity profile [1]. For procurement decisions, substituting one indole carboxamide for another without matched comparative data on the exact target of interest risks selecting a compound that is inactive or off-target.

Quantitative Differentiation Evidence for N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide vs. Closest Analogs


Indole Carboxamide Regioisomerism: 4-Carboxamide vs. 7-Carboxamide IKK2 Inhibitory Activity

The IKK2 inhibitor patent family (EP1703905B1 / US20070254873A1) teaches that indole-7-carboxamide congeners bearing a phenylsulfonyl-piperidine substituent achieve potent IKK2 inhibition. Specific examples such as 5-bromo-3-(1-ethylsulfonylpiperidin-4-yl)-1H-indole-7-carboxamide are claimed, establishing the 7-carboxamide orientation as the primary pharmacophore [1]. The target compound N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide relocates the carboxamide to the 4-position. In related mGluR1 ligand series, an indole-4-carboxamide bearing the same N-(1-(phenylsulfonyl)piperidin-4-yl) motif showed a Ki of 44,000 nM at mGluR1 and >280,000 nM at mGluR4a, indicating that the 4-carboxamide geometry can yield weak or no engagement at certain class-level targets [2]. This suggests that the 4-carboxamide regioisomer may exhibit a distinct selectivity fingerprint relative to the 7-carboxamide IKK2 inhibitors.

IKK2 Kinase inhibition Indole carboxamide

N-Substitution at the Indole Nitrogen: Impact on Conformational Constraint and Entropic Penalty

Medicinal chemistry literature on indole-4-carboxamide-based protease inhibitors indicates that substitution at the 4-indole position (as in the target compound) serves to constrain conformational flexibility and reduce the entropic penalty upon target binding [1]. The target compound, which retains a free indole NH, differs from N-alkylated analogs such as N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide and 1-(phenylsulfonyl)-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide that introduce steric bulk at the indole nitrogen . N-alkylation can alter the dihedral angle between the indole and piperidine rings, potentially affecting the presentation of the carboxamide to the target.

Conformational constraint β-tryptase Structure-based design

Sulfonamide Variation: Phenylsulfonyl vs. Alkylsulfonyl and Heteroarylsulfonyl in IKK2 Series

Within the IKK2 indole carboxamide patent space, the sulfonamide substituent on the piperidine ring is a key selectivity determinant. The patent US20070254873A1 exemplifies a wide range of sulfonamides including ethylsulfonyl, methoxyethylsulfonyl, dimethylaminopropylsulfonyl, and various heteroarylsulfonyl groups [1]. The target compound bears an unsubstituted phenylsulfonyl group. In the broader kinase inhibitor literature, phenylsulfonyl groups confer a balance of lipophilicity and steric bulk distinct from smaller alkylsulfonyl groups (e.g., ethylsulfonyl), which can affect both potency and off-target kinase binding [1]. Although no direct head-to-head IKK2 IC₅₀ comparison is publicly available for the target compound vs. its alkylsulfonyl analogs, the structural difference is established.

IKK2 Sulfonamide SAR Kinase selectivity

Optimal Research and Procurement Scenarios for N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide


Kinase Inhibitor Selectivity Profiling: 4-Carboxamide vs. 7-Carboxamide Indole SAR

When building a selectivity panel to differentiate IKK2 from off-target kinases, the 4-carboxamide regioisomer serves as a critical control compound. Patent EP1703905B1 demonstrates that 7-carboxamide indoles are potent IKK2 inhibitors; the 4-carboxamide variant allows researchers to test whether IKK2 activity is retained or abolished upon regioisomeric shift, directly informing the pharmacophore model [1]. This compound is appropriate for inclusion in kinase profiling panels where a matched 7-carboxamide indole is also procured.

Conformational Constraint Studies in Protease or GPCR Drug Design

The indole-4-carboxamide moiety has been employed as a conformational constraint element in β-tryptase inhibitor design, where substitution at the indole 4-position reduces entropic penalty upon binding [1]. N-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide, with its free indole NH and rigidified piperidine-indole linkage, is suitable for crystallography or NMR-based conformational studies aimed at validating this design principle.

Physicochemical Comparator for Sulfonamide SAR Libraries

In a focused library exploring sulfonamide variants on the piperidine ring, N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide provides the phenylsulfonyl reference point. Its calculated lipophilicity and steric profile can be compared head-to-head with ethylsulfonyl, methoxyethylsulfonyl, or heteroarylsulfonyl analogs to correlate physicochemical properties with ADME or target engagement outcomes [1]. Procurement of the phenylsulfonyl variant is essential when the goal is to systematically vary sulfonamide bulk and lipophilicity.

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